tert-Butyl (S)-(1-fluoro-3-methylbutan-2-yl)carbamate
Overview
Description
Tert-Butyl (S)-(1-fluoro-3-methylbutan-2-yl)carbamate is a compound utilized in various scientific research and industrial applications. With the presence of functional groups such as the carbamate and fluorine atom, it demonstrates unique chemical properties that make it valuable in synthetic organic chemistry and potential biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-fluoro-3-methylbutan-2-yl)carbamate generally involves a multi-step process starting with commercially available precursors. One typical route involves the reaction of (S)-3-methyl-2-butanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom, followed by the protection of the resultant alcohol with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods: In industrial settings, the production may be scaled up using continuous flow chemistry techniques to ensure higher efficiency and yield. The controlled addition of reagents and monitoring of reaction conditions in such systems are crucial to maintain the desired stereochemistry and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-Butyl (S)-(1-fluoro-3-methylbutan-2-yl)carbamate can undergo oxidation reactions, potentially yielding carboxylic acid derivatives depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions, which may affect the carbamate moiety and convert it into amine derivatives.
Substitution: The presence of the fluorine atom allows for nucleophilic substitution reactions, where the fluorine can be replaced by other nucleophiles such as thiols or amines.
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are typically employed.
Substitution: Reactions with nucleophiles such as sodium thiolate or ammonia under basic conditions.
Major Products Formed: The major products depend on the specific reactions. For oxidation, carboxylic acids; for reduction, amines; and for substitution, the respective substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its reactive fluorine atom and carbamate group enable chemists to introduce various functional groups through targeted transformations.
Biology: In biochemical studies, tert-Butyl (S)-(1-fluoro-3-methylbutan-2-yl)carbamate may act as a probe for investigating enzyme mechanisms due to its stability and reactivity under physiological conditions.
Medicine: Though not a direct therapeutic agent, this compound can be a precursor or intermediate in the synthesis of pharmaceuticals. Its structural features allow for the exploration of structure-activity relationships in drug design.
Industry: In industrial chemistry, it is used in the manufacturing of agrochemicals and materials science applications where fluorinated carbamates are desired for their unique properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which tert-Butyl (S)-(1-fluoro-3-methylbutan-2-yl)carbamate exerts its effects depends on its chemical reactions within biological systems. It can interact with enzyme active sites, potentially inhibiting or modifying enzymatic activity by forming stable carbamate-enzyme intermediates. Fluorinated compounds often exhibit unique interactions with biological targets due to the electronegativity and size of the fluorine atom.
Comparison with Similar Compounds
Similar Compounds:
tert-Butyl (S)-(1-chloro-3-methylbutan-2-yl)carbamate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.
tert-Butyl (S)-(1-bromo-3-methylbutan-2-yl)carbamate: Brominated analog with varying reactivity and application scope.
Uniqueness: Tert-Butyl (S)-(1-fluoro-3-methylbutan-2-yl)carbamate stands out due to the fluorine atom's distinct influence on the compound's chemical behavior and biological interactions. Fluorine's high electronegativity and small size often result in unique pharmacokinetic properties, making such compounds valuable in medicinal chemistry for optimizing drug candidate profiles.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-fluoro-3-methylbutan-2-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZQMGKPXMKPN-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CF)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CF)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.